5-Bromo-2-iodothiophene-3-carboxylic acid

Description

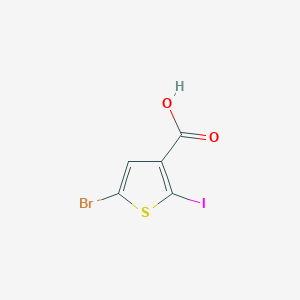

5-Bromo-2-iodothiophene-3-carboxylic acid is a halogenated thiophene derivative featuring a bromine atom at position 5, an iodine atom at position 2, and a carboxylic acid group at position 3 of the thiophene ring. The iodine atom enhances its utility in cross-coupling reactions (e.g., Suzuki, Stille), while the carboxylic acid group enables further functionalization. Such compounds are pivotal in medicinal chemistry and materials science due to their reactivity and structural versatility.

Properties

IUPAC Name |

5-bromo-2-iodothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrIO2S/c6-3-1-2(5(8)9)4(7)10-3/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDXFJMIIWYOMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C(=O)O)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrIO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-iodothiophene-3-carboxylic acid typically involves halogenation reactions. One common method is the bromination of 2-iodothiophene-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-iodothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl compounds.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted thiophenes, biaryl compounds, and oxidized or reduced thiophene derivatives .

Scientific Research Applications

5-Bromo-2-iodothiophene-3-carboxylic acid has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Materials Science: It is used in the development of organic semiconductors and conductive polymers.

Medicinal Chemistry: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodothiophene-3-carboxylic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Halogenated Thiophene Carboxylic Acids

Key Findings :

- Halogen Position : Iodine at C2 (target compound) vs. C5 (4-bromo-5-iodo isomer) alters electronic and steric effects, impacting reaction pathways .

- Halogen Type : Iodine’s superior leaving-group ability over bromine or chlorine enhances reactivity in metal-catalyzed reactions .

Methoxy- and Alkyl-Substituted Derivatives

Key Findings :

- Methoxy Groups : Enhance solubility and modulate electronic effects, making derivatives suitable for drug discovery .

- Alkyl Substituents : Methyl groups reduce ring reactivity but improve stability in harsh conditions .

Complex Substituents and Fused Systems

Key Findings :

- Cyclopropyl Groups: Introduce steric and electronic complexity, enabling novel agrochemical applications .

- Fused Benzothiophenes : Expanded conjugation improves optoelectronic properties for material science .

Biological Activity

5-Bromo-2-iodothiophene-3-carboxylic acid is a compound belonging to the thiophene family, which has garnered interest due to its potential biological activities. This article explores the synthesis, biological properties, and applications of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of 5-bromo-2-iodothiophene-3-carboxylic acid can be achieved through various methods, including:

- Direct Halogenation : Utilizing bromine and iodine reagents to introduce halogens at specific positions on the thiophene ring.

- Electrophilic Aromatic Substitution : This method allows for selective substitution based on the reactivity of the thiophene ring.

- Coupling Reactions : Employing coupling reactions with other organic compounds to form the desired structure.

The molecular structure is characterized by a five-membered aromatic ring containing sulfur, with bromine and iodine substituents that enhance its reactivity in biological systems.

Biological Activity

Research indicates that 5-bromo-2-iodothiophene-3-carboxylic acid exhibits several biological activities, particularly in medicinal chemistry. The compound's activity can be attributed to its ability to interact with various biological targets.

The mechanism of action primarily involves:

- Nucleophilic Attack : The electron-withdrawing effects of the halogen atoms increase the susceptibility of the compound to nucleophilic attack, facilitating interactions with enzymes and receptors.

- Inhibition of Enzyme Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer proliferation and other diseases.

Anticancer Properties

A study on thiophene derivatives highlighted the anticancer potential of compounds similar to 5-bromo-2-iodothiophene-3-carboxylic acid. These derivatives showed promising results against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells. The mechanism involved cell cycle arrest and apoptosis induction, primarily through inhibition of key signaling pathways such as EGFR tyrosine kinase activity .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5-Bromo-2-iodothiophene-3-carboxylic acid | A549 | TBD | EGFR Inhibition |

| Similar Thiophene Derivative | HepG2 | TBD | Apoptosis Induction |

| Similar Thiophene Derivative | MCF-7 | TBD | Cell Cycle Arrest |

Antimicrobial Activity

Another area of research focused on the antimicrobial properties of thiophene derivatives, including 5-bromo-2-iodothiophene-3-carboxylic acid. Preliminary tests indicated activity against various bacterial strains, suggesting potential applications in developing new antibiotics.

Q & A

Q. What reaction conditions minimize halogen scrambling in polyhalogenated thiophenes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.